molecular formula C19H17NO7 B11688429 (9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester

(9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester

Cat. No.: B11688429
M. Wt: 371.3 g/mol
InChI Key: LSKYOASQFKMLLM-UHFFFAOYSA-N
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Description

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is a complex organic compound that features a fluorenyl group, an oxime, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate typically involves multiple steps:

    Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with appropriate reagents to introduce the necessary functional groups.

    Oxime Formation: The fluorenyl intermediate is then reacted with hydroxylamine to form the oxime group. This step usually requires acidic or basic conditions to facilitate the reaction.

    Esterification: The final step involves the esterification of the oxime-fluorenyl intermediate with methoxyacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitrile or nitro derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate depends on its application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.

    In Materials Science: Its structure allows it to contribute to the physical properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a cyano group instead of the fluorenyl group.

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is unique due to the presence of the fluorenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

methyl 2-[9-hydroxyimino-7-(2-methoxy-2-oxoethoxy)fluoren-2-yl]oxyacetate

InChI

InChI=1S/C19H17NO7/c1-24-17(21)9-26-11-3-5-13-14-6-4-12(27-10-18(22)25-2)8-16(14)19(20-23)15(13)7-11/h3-8,23H,9-10H2,1-2H3

InChI Key

LSKYOASQFKMLLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC(=O)OC

Origin of Product

United States

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